REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]([C:14]([O:16]C)=O)[CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7])([O-:3])=[O:2].[NH3:18]>>[N+:1]([C:4]1[CH:13]=[C:12]([C:14]([NH2:18])=[O:16])[CH:11]=[CH:10][C:5]=1[C:6]([OH:8])=[O:7])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
removal of by-product nitroterephthalamide
|
Type
|
FILTRATION
|
Details
|
by filtration, adjustment of the pH of the filtrate
|
Type
|
CUSTOM
|
Details
|
to about 4 and removal of 3-nitroterephthalamic acid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
For the preparation of 2-nitroterephthalamic acid, it
|
Type
|
CUSTOM
|
Details
|
for 2-4 hours
|
Duration
|
3 (± 1) h
|
Type
|
CUSTOM
|
Details
|
at 150°-200° C.
|
Type
|
CUSTOM
|
Details
|
most preferably at 175° C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |